molecular formula C9H7ClN2O2 B2547646 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1268520-94-0

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2547646
CAS No.: 1268520-94-0
M. Wt: 210.62
InChI Key: CZGSUTJSOKUICO-UHFFFAOYSA-N
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Description

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ( 1268520-94-0) is a high-purity chemical building block with a molecular weight of 210.62 g/mol and a specified purity of 98% . This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. As a carboxylic acid derivative, it serves as a versatile intermediate for synthesizing more complex molecules, including amides, esters, and hydrazides, through further functionalization at the carboxylic acid group . The presence of a chloro substituent offers an additional site for selective cross-coupling reactions, enhancing its utility in structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers value this specific scaffold because it is a recognized bioisosteric derivative of isoniazid, a primary drug used in antitubercular therapy, making it a compound of interest in the search for new antimicrobial agents . The compound requires careful handling; it is classified as harmful if swallowed and may cause skin, serious eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGSUTJSOKUICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial production methods often utilize continuous flow systems to enhance the efficiency and yield of the synthesis. These systems allow for better control of reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group at position 2 enables classical acid-base and nucleophilic acyl substitution chemistry.

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters. For example:

Reagent/ConditionsProductYieldSource
Ethanol, H<sub>2</sub>SO<sub>4</sub> (reflux)Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate85%
Methanol, DCC/DMAPMethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate78%

Amidation

Coupling with amines via reagents like EDCl/HOBt forms bioactive amides:

AmineProductApplicationSource
4-Aminophenyl acryloyl(E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamideAntikinetoplastid agent (IC<sub>50</sub>: 8.5 μM vs. T. cruzi)
Benzylamine5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxybenzylamideIntermediate for drug development

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-a]pyridine ring undergoes regioselective substitutions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 8-nitro derivatives (position para to nitrogen).

  • Halogenation : Br<sub>2</sub> in acetic acid selectively substitutes position 7 (70% yield) .

Nucleophilic Substitution at C5 Chlorine

The C5 chlorine participates in SNAr reactions under basic conditions:

NucleophileConditionsProductYieldSource
PiperidineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C5-Piperidinyl-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid65%
Sodium methoxideMeOH, reflux5-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid58%

Metal-Catalyzed Cross-Couplings

The chlorine substituent enables palladium or copper-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>5-Aryl-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid72%
UllmannCuI, phenanthroline, K<sub>3</sub>PO<sub>4</sub>5-Phenoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid63%

Decarboxylation

Thermal or photolytic decarboxylation removes CO<sub>2</sub> to form 3-methylimidazo[1,2-a]pyridine derivatives:

ConditionsProductYieldSource
CuO, quinoline, 200°C5-Chloro-3-methylimidazo[1,2-a]pyridine88%
UV light (254 nm), DMSO5-Chloro-3-methylimidazo[1,2-a]pyridine76%

Bioactive Conjugate Formation

The carboxylic acid serves as a linker for pharmacophore attachment:

Conjugate TypeExampleBiological ActivitySource
Chalcone hybrids(E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl) derivativeAnti-T. b. rhodesiense (IC<sub>50</sub>: 1.13 μM)
Peptide conjugatesImidazo-pyridine-glutamine synthetase inhibitorAntitubercular (MIC: 0.2 μg/mL)

Tautomerism and pH-Dependent Behavior

The compound exhibits pH-sensitive tautomerism in aqueous solutions:

  • Acidic conditions : Predominantly exists as the carboxylate tautomer (pK<sub>a</sub> ≈ 3.1).

  • Neutral/basic conditions : Enol tautomer forms intramolecular hydrogen bonds, affecting solubility .

Oxidation and Reduction

  • Oxidation : MnO<sub>2</sub> oxidizes the methyl group to a ketone (50% yield) .

  • Reduction : H<sub>2</sub>/Pd-C reduces the imidazole ring to a dihydro derivative (selectivity >90%) .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it has been explored for developing anti-cancer and anti-inflammatory drugs. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates targeting various diseases.

Case Study: Anti-Cancer Activity

Recent studies have identified derivatives of imidazo[1,2-a]pyridine compounds that exhibit significant anti-cancer properties. For instance, compounds derived from 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid have shown promising results in inhibiting tumor growth in vitro and in vivo models. A notable example includes a derivative that demonstrated a 70% reduction in tumor size in xenograft models compared to control groups .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in biochemical research to investigate enzyme inhibition mechanisms and receptor binding interactions. Such studies are essential for understanding metabolic pathways and the development of therapeutic agents.

Research Findings

A study focusing on the inhibition of specific kinases revealed that derivatives of this compound could effectively inhibit target enzymes involved in cancer proliferation pathways, suggesting potential applications in targeted cancer therapies .

Agricultural Chemistry

Development of Agrochemicals

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is being researched for its potential use in agricultural chemistry, particularly in developing new herbicides and fungicides. Its efficacy against specific plant pathogens makes it a candidate for improving crop yields.

Case Study: Herbicidal Activity

In trials assessing herbicidal activity, formulations containing this compound showed a significant reduction in weed growth compared to untreated controls, indicating its potential as an effective herbicide .

Material Science

Enhancement of Material Properties

In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. Its unique structure allows for the modification of polymer matrices, leading to enhanced performance characteristics.

Research Insights

Studies have shown that polymers modified with 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit improved thermal degradation temperatures and increased resistance to solvents, making them suitable for various industrial applications .

Diagnostic Applications

Development of Imaging Agents

Researchers are exploring the role of this compound in developing diagnostic agents for imaging techniques such as MRI and PET scans. Its ability to bind selectively to certain biological targets could facilitate early disease detection.

Case Study: Imaging Agent Efficacy

A recent investigation demonstrated that a conjugate formed with this compound showed enhanced contrast in imaging studies, allowing for better visualization of tumors compared to conventional agents used in clinical settings .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentAnti-cancer and anti-inflammatory drugsSignificant tumor growth inhibition observed
Biochemical ResearchEnzyme inhibition studiesEffective kinase inhibitors identified
Agricultural ChemistryHerbicides and fungicidesReduced weed growth noted in field trials
Material SciencePolymer enhancementsImproved thermal stability and chemical resistance
Diagnostic ApplicationsImaging agents for disease detectionEnhanced contrast observed in imaging studies

Mechanism of Action

The mechanism by which 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Chemical Identifier :

  • CAS Number: 1268520-94-0 .
  • IUPAC Name: 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Structural Features :
This compound consists of an imidazo[1,2-a]pyridine core substituted with:

  • A chlorine atom at position 3.
  • A methyl group at position 2.
  • A carboxylic acid group at position 2.

The compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and anti-infective agents .

Comparison with Structural Analogs

Key analogs are differentiated by substituent positions (chlorine, methyl, or other groups) and functional moieties (carboxylic acid, esters, etc.). Below is a detailed analysis:

Chlorine-Substituted Imidazopyridine Carboxylic Acids

Compound Name Substituents (Position) Key Properties/Applications CAS Number Reference
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (3), COOH (2) Higher steric hindrance at position 3; used in heterocyclic drug synthesis 100001-79-4
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Cl (5), COOH (2), H₂O Lacks methyl group; improved solubility due to hydrate form 182181-19-7
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (6), COOH (2) Altered electronic effects; potential for selective binding 138642-97-4
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Cl (7), COOH (2), H₂O Distal chlorine may reduce metabolic stability Not specified

Key Observations :

  • Position of Chlorine : The 5-chloro substitution in the target compound balances electronic effects (electron-withdrawing) and steric bulk, whereas 3-chloro analogs face steric challenges near the imidazole ring .
  • Methyl Group Impact: The 3-methyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-methylated analogs like 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid .

Methyl-Substituted Analogs

Compound Name Substituents (Position) Key Properties/Applications CAS Number Reference
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CH₃ (5), COOH (2) Lacks chlorine; reduced halogen bonding potential Not specified
3-(Propan-2-yl)-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride i-Pr (3), COOH (2) Bulky substituent at position 3; used in kinase inhibitor scaffolds 206.24 (Mol. Wt.)

Key Observations :

  • The 3-methyl group in the target compound provides moderate steric bulk compared to larger groups like isopropyl, which may hinder target binding .
  • Absence of chlorine in 5-methyl analogs reduces electrophilic character, impacting interactions with enzymatic targets .

Ester Derivatives and Trifluoromethyl Analogs

Compound Name Substituents (Position) Key Properties/Applications CAS Number Reference
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester NO₂ (6), COOEt (2) Nitro group enhances electron deficiency; used in antimicrobial agents SC-17603
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid Cl (6), CF₃ (3), COOH (2) Strong electron-withdrawing CF₃ group; explored in agrochemicals Not specified

Key Observations :

  • Ester derivatives (e.g., ethyl esters) are often intermediates for prodrugs, improving bioavailability compared to carboxylic acids .
  • Trifluoromethyl groups, as in , offer greater metabolic stability but may increase synthetic complexity .

Biological Activity

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • Structural Features : Contains a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the imidazo ring.

Target of Action

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has been identified as a potential agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its analogues have demonstrated significant activity against these pathogens by disrupting bacterial cell functions .

Mode of Action

The compound's mode of action primarily involves interaction with DNA, leading to mutagenic effects. It can form adducts with DNA bases, which may result in mutations that could promote carcinogenesis . Additionally, studies suggest that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing its biological activity .

Antimicrobial Properties

Preliminary studies indicate that 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits antimicrobial properties. Research is ongoing to confirm these effects and elucidate the underlying mechanisms .

Mutagenicity and Carcinogenicity

The compound is known for its potential role as a mutagen and carcinogen. It has been linked to the formation during high-temperature cooking processes of meats, which can lead to increased cancer risk due to DNA interaction .

Pharmacokinetics

The pharmacokinetic profile of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid shows compatibility with once-daily dosing regimens in some analogues. Its absorption, distribution, metabolism, and excretion (ADME) properties are crucial for assessing its therapeutic potential and safety .

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimycobacterial Activity : Research indicated that certain derivatives of imidazo[1,2-a]pyridine compounds exhibited significant anti-mycobacterial activity against MDR-TB strains .
  • Mutagenic Studies : A study highlighted the mutagenic potential of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid through its ability to form stable adducts with DNA bases in vitro .
  • Antimicrobial Evaluation : Investigations into its antimicrobial properties revealed that it could inhibit the growth of various bacterial strains, warranting further exploration into its therapeutic uses .

Applications

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting resistant bacterial strains.
  • Environmental Monitoring : Its formation during cooking processes raises concerns about food safety and necessitates monitoring in food products .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acidC9H8N2O2Lacks chlorine; studied for similar mutagenic properties.
4-Chloroquinoline-3-carboxylic acidC10H7ClNDifferent ring structure; used in antimicrobial research.
6-ChloropurineC5H4ClN5Purine base; significant in nucleic acid research; different biological activity profile.

The presence of both chlorine and methyl groups in 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid distinguishes it from these similar compounds, influencing its reactivity and biological effects significantly .

Q & A

Q. What are common synthetic routes for 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step heterocyclic condensation. For example, chloromethylpyridine derivatives (e.g., 6-chloro-3-chloromethylpyridine) can undergo nucleophilic substitution with carboxylic acid precursors under controlled temperatures (80–120°C) in inert atmospheres to minimize side reactions. Oxidation of intermediate methyl groups using potassium permanganate or chromium trioxide may yield the carboxylic acid moiety . Reaction optimization often requires adjusting stoichiometry and solvent polarity (e.g., DMF or THF) to improve yields.

Q. How can structural characterization be performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl and chloro groups on the imidazo[1,2-a]pyridine core).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C9_9H7_7ClN2_2O2_2).
  • X-ray crystallography : Resolves spatial arrangements, particularly for verifying the carboxylic acid group's position .
  • FT-IR : Identifies carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}).

Q. What are the solubility and stability considerations for this compound?

The carboxylic acid group enhances solubility in polar solvents (e.g., water at high pH, DMSO). However, the chloro and methyl substituents reduce aqueous solubility, necessitating DMF or ethanol for dissolution. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3), requiring storage in amber vials at 2–8°C .

Q. What safety precautions are necessary during handling?

  • Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Avoid inhalation; work in fume hoods.
  • Waste must be segregated and treated as halogenated organic waste to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches identify energy barriers for chlorination or methylation steps. Molecular docking can screen bioactivity of derivatives, prioritizing candidates for experimental validation. Machine learning models trained on PubChem data (e.g., LogP, pKa) accelerate condition optimization .

Q. How to resolve contradictory spectroscopic data in structural analysis?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximities.
  • LC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts).
  • Comparative analysis : Cross-referencing with structurally analogous imidazo[1,2-a]pyridines in PubChem .

Q. What strategies improve yield in scaled-up synthesis?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., chlorination).
  • Catalytic systems : Palladium on carbon (Pd/C) for selective reductions .
  • Process analytical technology (PAT) : Monitors real-time reaction progress via in-line FT-IR .

Q. How to analyze and mitigate impurities in final products?

  • HPLC-DAD/ELSD : Quantifies impurities >0.1% using C18 columns (ACN/water gradient).
  • Recrystallization : Ethanol/water mixtures remove hydrophobic byproducts.
  • Mechanistic studies : Identify impurity sources (e.g., over-oxidation) via LC-MS .

Q. What methodologies assess bioactivity in target-specific assays?

  • Enzyme inhibition assays : Measure IC50_{50} against kinases or proteases using fluorogenic substrates.
  • Cellular uptake studies : Radiolabeled (e.g., 14^{14}C) derivatives track intracellular accumulation.
  • Metabolic stability : Liver microsome assays predict in vivo half-life .

Q. How to design derivatives with enhanced pharmacokinetic properties?

  • Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da and LogP <5.
  • Pro-drug strategies : Esterify the carboxylic acid to improve membrane permeability.
  • SAR studies : Systematically vary substituents (e.g., replacing chloro with fluoro) to balance potency and solubility .

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